1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione
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Overview
Description
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that belongs to the tetrazole family This compound is characterized by its unique structure, which includes a tetrazole ring substituted with benzyl and phenyl groups
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with phenylhydrazine to form benzylphenylhydrazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with various biomolecules .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione:
5-Benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with similar substituents, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61249-32-9 |
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Molecular Formula |
C14H12N4S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
1-benzyl-4-phenyltetrazole-5-thione |
InChI |
InChI=1S/C14H12N4S/c19-14-17(11-12-7-3-1-4-8-12)15-16-18(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
ZXYPLVZFISNTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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